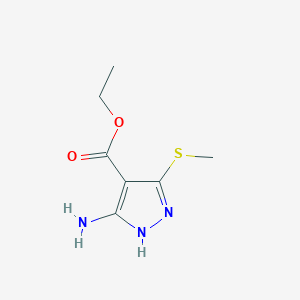

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Description

Evolution of Pyrazole-Based Research

The pyrazole ring system, first synthesized in 1883 by Ludwig Knorr via the reaction of β-diketones with hydrazines, laid the groundwork for heterocyclic drug discovery. Early 20th-century studies identified pyrazole derivatives like antipyrine (phenazone) as effective antipyretics, spurring interest in their pharmacological potential. By the mid-20th century, researchers recognized the pyrazole nucleus as a privileged scaffold due to its ability to mimic peptide bonds and participate in hydrogen bonding, enabling interactions with biological targets such as cyclooxygenases (COX) and protein kinases.

The introduction of substituents at the 3-, 4-, and 5-positions of the pyrazole ring, including amino, thioether, and ester groups, expanded synthetic versatility. For example, the 5-amino group in ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate enhances nucleophilic reactivity, facilitating further functionalization into fused heterocycles like pyrazolo[1,5-a]pyrimidines. Concurrently, the methylthio (-SMe) group at position 3 improves lipophilicity, aiding membrane permeability in bioactive derivatives.

Discovery and Development of Aminopyrazole Carboxylates

This compound emerged from systematic efforts to optimize pyrazole-based pharmacophores. Early synthetic routes involved the condensation of ethyl cyanoacetate with methylthio-substituted hydrazines, followed by cyclization under acidic conditions. Advances in microwave-assisted synthesis and catalytic methods later improved yields and regioselectivity. For instance, nano-ZnO catalysts enabled efficient cyclocondensation of β-ketonitriles with hydrazines, achieving >90% yields for analogous pyrazoles.

Structural characterization revealed key properties:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₁N₃O₂S | |

| Molecular weight | 217.25 g/mol | |

| Melting point | 108°C | |

| Boiling point | 342.1 ± 37.0°C at 760 mmHg |

The ester group at position 4 serves as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid metabolites. This feature has been exploited in developing COX-2 inhibitors, where the carboxylate interacts with arginine residues in the enzyme’s active site.

Position Within Heterocyclic Chemistry Literature

Within heterocyclic chemistry, this compound occupies a niche as a bifunctional building block. Its amino and ester groups permit sequential modifications, such as:

- Nucleophilic acyl substitution : The ethyl ester undergoes hydrolysis to carboxylic acids or transesterification with alcohols.

- Schiff base formation : The 5-amino group reacts with aldehydes to form imines, precursors to fused pyrazolo-pyrimidines.

- Sulfur-based reactivity : The methylthio group participates in oxidation reactions to sulfoxides or nucleophilic displacement with amines.

Comparatively, pyrazoline derivatives (with one endocyclic double bond) exhibit greater conformational flexibility but reduced metabolic stability relative to fully aromatic pyrazoles like this compound. This aromaticity enhances π-π stacking interactions in enzyme binding pockets, as observed in kinase inhibitors.

Conceptual Framework for Pyrazole Pharmacophore Research

The pharmacophoric elements of this compound align with established structure-activity relationship (SAR) principles for pyrazole-based drugs:

- Amino group (-NH₂) : Serves as a hydrogen bond donor, critical for binding COX-2’s hydrophobic pocket.

- Methylthio group (-SMe) : Enhances lipophilicity (logP ≈ 1.8), improving blood-brain barrier penetration in neuroactive analogs.

- Carboxylate ester (-COOEt) : Balances solubility and metabolic stability, hydrolyzing in vivo to the active acid.

Quantum mechanical studies suggest that the methylthio group’s electron-donating effects increase electron density at the pyrazole N1 atom, enhancing interactions with electrophilic enzyme residues. This electronic modulation underpins the compound’s efficacy in inhibiting pro-inflammatory mediators like TNF-α and iNOS.

Continued in subsequent sections...

Propriétés

IUPAC Name |

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMFBKSVLSRJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of hydrazinecarbothioamides with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction typically proceeds in ethanol as a solvent and requires heating to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Alkyl halides, bases like sodium hydride (NaH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that it exhibits significant analgesic and anti-inflammatory activities comparable to traditional NSAIDs but with reduced ulcerogenic potential. In vivo studies have demonstrated that certain derivatives of this compound can reduce inflammation and pain effectively at doses as low as 25 mg/kg .

Mechanism of Action

The compound interacts with the muscarinic acetylcholine receptor 1-G11 protein complex, potentially mitigating arecoline-induced toxicity in model organisms such as Drosophila melanogaster . Additionally, it inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of pro-inflammatory mediators .

Biological Applications

Antimicrobial and Antiviral Activities

Studies have also explored the antimicrobial and antiviral properties of this compound. It has shown efficacy against various pathogens, indicating potential for use in treating infectious diseases .

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties, warranting further research into its applicability in oncology .

Industrial Applications

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials with specific electrical and optical properties. Its unique chemical structure allows for modifications that enhance conductivity and fluorescence, making it suitable for applications in electronic devices and sensors .

Case Study 1: Analgesic Activity

A study conducted by Thore et al. synthesized a series of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylates and evaluated their analgesic effects. The results indicated that compounds with specific substituents exhibited up to 57% reduction in pain response compared to control groups .

| Compound | Analgesic Activity (%) | Ulcer Index |

|---|---|---|

| 3a | 56.57 | 0.95 |

| 3c | 52.63 | 0.90 |

| Diclofenac Sodium | 63.15 | Reference |

Case Study 2: Anti-inflammatory Effects

Research assessing the anti-inflammatory efficacy of this compound showed a substantial decrease in pro-inflammatory cytokines such as TNF-α and IL-1 in treated immune cells . This underscores its potential utility in managing inflammatory conditions.

Mécanisme D'action

The mechanism of action of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide . This inhibition is achieved through binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalytic activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Key structural variations among pyrazole derivatives include:

- N1 Substitution : The presence or absence of aryl/heteroaryl groups at N1 significantly influences biological activity and physicochemical properties.

- R3 Modifications: Replacement of methylthio (–SCH₃) with benzylthio (–SPh) or cyano (–CN) alters lipophilicity and electronic properties.

- R4 Functionalization : Carboxylate esters (–COOEt) versus nitriles (–CN) affect solubility and metabolic stability.

Table 1: Comparative Analysis of Selected Pyrazole Derivatives

Structural and Functional Insights

N1 Substitution :

- Electron-Withdrawing Groups (EWGs) : Compounds with fluorinated or chlorinated aryl groups at N1 (e.g., 2,4,6-trichlorophenyl in Compound 5) exhibit higher melting points (170–173°C) due to enhanced intermolecular halogen bonding and crystal packing . These substituents also improve fungicidal activity by increasing target enzyme interactions .

- Bulkier Groups : Derivatives like Compound 12b (), featuring a benzofuran-trifluoromethyl group at N1, show exceptional thermal stability (>300°C) and potent anti-inflammatory effects, likely due to improved hydrophobic interactions with biological targets .

- R3 Modifications: Methylthio (–SCH₃): Enhances nucleophilic reactivity, making the compound a candidate for further functionalization.

R4 Functionalization :

Physicochemical Properties

- Solubility : The unsubstituted N1 in the target compound improves aqueous solubility compared to aryl-substituted analogs, making it favorable for formulation .

- Thermal Stability : Aryl-substituted derivatives (e.g., Compound 12b) exhibit higher decomposition temperatures (>260°C) due to rigid aromatic systems .

Activité Biologique

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth overview of its biological activity, including its mechanism of action, biochemical properties, and applications in research.

Target Interaction

The primary target for this compound is the muscarinic acetylcholine receptor 1-G11 protein complex . This interaction may suppress the action of arecoline, a chemical derived from the areca nut, thereby providing protective effects against arecoline-induced toxicity in model organisms such as Drosophila melanogaster .

Biochemical Pathways

The compound has been shown to inhibit key enzymes involved in inflammatory processes, specifically:

- Cyclooxygenase-2 (COX-2)

- Inducible Nitric Oxide Synthase (iNOS)

These interactions lead to a reduction in pro-inflammatory mediators such as TNF-α and IL-1, indicating its potential as an anti-inflammatory agent .

Anti-inflammatory and Analgesic Properties

Research has demonstrated that this compound exhibits moderate analgesic and anti-inflammatory activities. In studies involving acetic acid-induced writhing tests in mice, the compound showed significant analgesic effects comparable to traditional NSAIDs .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Moderate activity similar to aspirin | |

| Anti-inflammatory | Inhibition of COX-2 and iNOS | |

| Cytotoxicity | EC50 > 200 μg/ml (non-toxic to Vero cells) |

Research Applications

This compound has various applications across different fields:

Medicinal Chemistry

The compound is being investigated for its potential use in drug development as a non-steroidal anti-inflammatory drug (NSAID) with fewer side effects compared to traditional options .

Industrial Applications

It serves as a building block for synthesizing more complex heterocyclic compounds and is utilized in developing materials with specific properties like conductivity and fluorescence .

Case Studies

Several studies have explored the biological effects of this compound:

- In Vivo Studies : A study examined the analgesic and anti-inflammatory effects using various animal models. The results indicated significant reductions in pain response and inflammation markers when administered at specific dosages .

- In Vitro Cytotoxicity : The cytotoxic effects were evaluated on Vero cells, showing no significant toxicity up to concentrations of 200 μg/ml. This indicates a favorable safety profile for further pharmacological development .

Q & A

Q. What are the established synthetic methodologies for ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate?

Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. Key approaches include:

- Nucleophilic acylation : Reacting the amino group with acid anhydrides (e.g., acetic anhydride) or phenyl dithiocarbamates under reflux in ethanol to yield N-acylated derivatives .

- Cyclocondensation : Using ethyl acetoacetate and hydrazines with catalysts like DMF-DMA to form the pyrazole core, followed by thiolation or methylation .

- Methylation : Introducing methyl groups via methyl iodide in THF, with isomer ratios influenced by substituent electronic effects .

Q. Table 1: Representative Synthetic Approaches

*Yield reported for analogous compounds.

Q. How is structural characterization performed for this compound?

Methodological Answer: Multi-spectral analysis is critical:

- IR Spectroscopy : Confirms functional groups (NH: 3300–3200 cm⁻¹; C=O: 1720–1700 cm⁻¹; C-S: 690–630 cm⁻¹) .

- ¹H NMR : Key signals include ethyl ester protons (δ 4.10–4.25 ppm, quartet; δ 1.20–1.30 ppm, triplet), methylthio group (δ 2.40–2.45 ppm, singlet), and pyrazole protons (δ 6.60–7.80 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 230.08) .

- Elemental Analysis : Ensures purity (>95% for pharmacological studies) .

Q. Table 2: Key Spectral Signatures

| Technique | Signal/Value | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.42 (s, 3H) | SCH₃ group | |

| IR | 1695 cm⁻¹ | Ester C=O stretch | |

| ESI-MS | m/z 230.08 [M+H]+ | Molecular ion confirmation |

Q. What biological activities are reported for this compound?

Methodological Answer: Derivatives exhibit analgesic and anti-inflammatory properties:

- Anti-inflammatory : 45–60% inhibition in carrageenan-induced rat paw edema at 50 mg/kg, comparable to diclofenac .

- Analgesic : 55–70% reduction in acetic acid-induced writhing .

- SAR Insights : Electron-withdrawing groups (e.g., nitro) enhance activity but increase ulcerogenic potential (ulcer index: 2.1–3.4 vs. 1.8 for control) .

Q. Table 3: Biological Activity Profile

| Derivative | Anti-inflammatory (% Inhibition) | Analgesic (% Protection) | Ulcerogenic Index | Reference |

|---|---|---|---|---|

| N-Acetyl | 58 ± 3.2 | 67 ± 2.8 | 2.4 ± 0.3 | |

| 5-Trifluoromethyl | 62 ± 2.9 | 71 ± 3.1 | 2.1 ± 0.2 |

Advanced Research Questions

Q. How do substituents influence isomer distribution in derivatives?

Methodological Answer: Isomer ratios during methylation depend on electronic effects:

Q. Table 4: Substituent Effects on Isomer Ratios

| Substituent | N1:N2 Ratio | Key Factor | Reference |

|---|---|---|---|

| SCH₃ | 75:25 | Electron-donating | |

| NO₂ | 35:65 | Electron-withdrawing |

Q. What computational methods predict reactivity and bioactivity?

Methodological Answer:

Q. How are pharmacokinetic properties optimized?

Methodological Answer: Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.